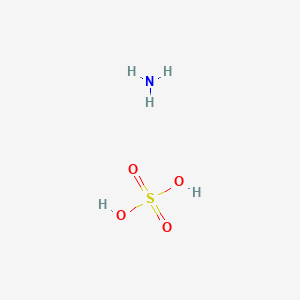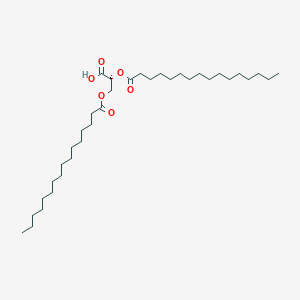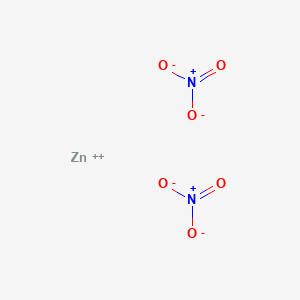
硫酸铜
描述
Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible.
Copper(II) sulfate is a metal sulfate compound having copper(2+) as the metal ion. It has a role as a sensitiser, a fertilizer and an emetic. It contains a copper(2+).
Cupric sulfate is a salt created by treating cupric oxide with sulfuric acid. This forms as large, bright blue crystals containing five molecules of water (CuSO4∙5H2O) and is also known as blue vitriol. The anhydrous salt is created by heating the hydrate to 150 °C (300 °F). Cupric sulfate is used primarily for agricultural purposes, as a pesticide, germicide, feed additive, and soil additive. Some of its secondary uses are as a raw material in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption. After zinc and iron, copper is the third most abundant trace element found in the human body. Copper is a noble metal and its properties include high thermal and electrical conductivity, low corrosion, alloying ability, and malleability. Copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects. The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source. Interestingly, the dysregulation of copper has been studied with a focus on neurodegenerative diseases, such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease. Data from clinical observations of the neurotoxic effects of copper may provide the basis for future treatments affecting copper and its homeostasis.
Copper(II) sulfate is a sulfate of copper that occurs as the rare mineral chalcocyanite. It is used as a pesticide, analytic reagent, and in organic synthesis. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L301)
A sulfate salt of copper. It is a potent emetic and is used as an antidote for poisoning by phosphorus. It also can be used to prevent the growth of algae.
作用机制
This drug is an essential trace element for the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase. It is involved in erythropoiesis & leukopoiesis, bone mineralization, elastin and collagen cross-linking, oxidative phosphorylation, catecholamine metabolism, melanin formation & antioxidant protection of cells. Cupric sulfate may also have a role in iron turnover, ascorbic acid metabolism, phospholipid metabolism, myelin formation, glucose homeostasis, and cellular immune defense. After the metal passes through the basolateral membrane it is transported to the liver, attached to serum albumin. The liver is the critical organ for the homeostasis of copper. The copper is then prepared for excretion through the bile or incorporation into various proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. In the dermis, copper promotes dermal fibroblasts proliferation, upregulates collagen (types I, II, and V) and elastin fiber components (elastin, fibrillins) production by fibroblasts, through the induction of TGF-β, promotes heat shock protein-47, important for collagen fibril formation, serves as a cofactor of LOX enzyme required for extracellular matrix protein cross-linking, stabilizes the skin ECM once formed, as increased crosslinking of collagen and elastin matrices occurs in a copper dose dependant manner, serves as a cofactor of superoxide dismutase, an antioxidant enzyme in the skin, essential for protection against free radicals, inhibits cellular oxidative effects such as membrane damage and lipid peroxidation, acts as a cofactor of tyrosinase, a melanin biosynthesis essential enzyme responsible for skin and hair pigmentation. In reference to its role as a biocide, copper is an essential nutrient for many organisms. It acts as a cofactor in respiration, and therefore copper is required for aerobic metabolism. Accumulation of copper ions or intracellular release of free copper ions from proteins lead to cell damage. Copper catalyzes reactions that result in the production of hydroxyl radicals through the Fenton and Haber-Weiss reactions. The highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins. Free copper ions oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione. In particular, copper ions inactivate proteins by damaging Fe-S clusters in cytoplasmic hydratases.
A significant drop in metabolic reserves was noted in cupric sulfate treated snails. Free amino acid levels dropped and the lactate level increased. The effects of copper treatment on rates of metabolite oxidation and ammonia production in the presence of exogenously added alpha-ketoglutarate were evaluated. A 92% drop in alpha-ketoglutarate dehydrogenase, a 33% drop in alanine aminotransferase, and a 78% rise in glucose 6-phosphatase were recorded. Molluscicidal activity of copper was due to a metabolic block in the tricarboxylic acid cycle at the alpha-ketoglutarate level.
ACUTE IV INFUSION OF 300 MG COPPER SULFATE IN CONSCIOUS SHEEP CAUSED AN INCREASE FROM 10.3 TO 22.5 TORR IN MEAN PULMONARY ARTERY PRESSURE & PULMONARY ARTERY WEDGE PRESSURE FROM 3.5 TO 7.6 TORR, WHEREAS SYSTEMIC ARTERIAL PRESSURE INCREASED FROM 95 TO 102 TORR. CARDIAC OUTPUT DECREASED FROM 4.7 TO 3.3 L/MIN. PULMONARY VASCULAR RESISTANCE & SYSTEMIC VASCULAR RESISTANCE INCREASED TO 320 & 160% OF BASE LINE, RESPECTIVELY. THIS PULMONARY HYPERTENSION WAS PRODUCED BY STIMULATION OF THE ALPHA-ADRENERGIC NERVOUS SYSTEM.
科学研究应用
电镀
硫酸铜通常用作电镀工艺中的电解质。 它有助于在金属上沉积铜以增强其导电性和抗腐蚀性 .
沉淀反应
在分析化学中,硫酸铜由于其与各种化合物形成沉淀的能力而用于沉淀反应,有助于定性和定量分析 .
粘合剂
该化合物用作粘合剂中的添加剂,改善了其在各种应用中的性能和性能 .
材料着色剂
硫酸铜用作玻璃、水泥和陶瓷的着色剂,赋予这些材料独特的蓝色或绿色 .
化学教育
它包含在许多化学套装中,用于教育目的,使学生能够进行各种实验并了解涉及硫酸铜的化学反应 .
有机合成
在有机化学中,硫酸铜用于各种反应和功能化,包括三唑形成和催化等 .
纳米粒子合成
该化合物在金属纳米粒子的“绿色合成”中发挥作用,金属纳米粒子越来越多地应用于工程、医药和环境科学等行业 .
采矿和选矿
属性
CAS 编号 |
7758-98-7 |
|---|---|
分子式 |
CuH2O4S |
分子量 |
161.63 g/mol |
IUPAC 名称 |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Cu+2] |
规范 SMILES |
OS(=O)(=O)O.[Cu] |
沸点 |
650 °C (decomp to cupric oxide) |
颜色/形态 |
Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/ White when dehydrated Gray to white and has rhombic crystals |
密度 |
2.29 at 59 °F (USCG, 1999) - Denser than water; will sink 3.6 3.6 g/cm³ |
熔点 |
590 °C decomp |
Key on ui other cas no. |
7758-98-7 10124-44-4 18939-61-2 1332-14-5 |
物理描述 |
Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible. Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid, Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline] WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Irritant; Environmental Hazard |
相关CAS编号 |
18939-61-2 10124-44-4 |
溶解度 |
Very soluble in hot water, soluble cold water Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes In water, 243 g/l @ 0 °C. 75.4 g/100 cc water @ 100 °C 1.04 g/100 cc methanol @ 18 °C Solubility in water, g/l at 20 °C: 203 (freely soluble) |
同义词 |
Blue Vitriol Copper Sulfate Cupric Sulfate Sulfate, Copper Sulfate, Cupric Vitriol, Blue |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does copper sulfate exert its toxic effects on algae?
A1: Copper sulfate exhibits its algicidal effect primarily by disrupting cellular processes in algae. Studies suggest that copper ions released from copper sulfate can damage cell membranes, inhibit photosynthesis, and interfere with enzyme activity, ultimately leading to cell death. [, , , ]
Q2: Does copper sulfate affect benthic algae differently than planktonic algae?
A2: Research indicates that sediment can influence the toxicity of copper sulfate. [] While copper sulfate effectively controls planktonic algae, its impact on benthic algae can be moderated by sediment adsorption, potentially leading to variations in the effective concentration required for control. []
Q3: How does copper sulfate impact the nutritional value of diatoms?
A3: Research suggests that copper sulfate exposure can alter the biochemical composition of diatoms, specifically their polysaccharide content. [] This alteration can potentially impact their nutritional value as a food source for higher trophic levels in the aquatic food web.
Q4: What is the molecular formula and weight of copper sulfate?
A4: The most common form of copper sulfate is the pentahydrate, with the molecular formula CuSO4·5H2O and a molecular weight of 249.69 g/mol.
Q5: Are there spectroscopic techniques used to characterize copper sulfate?
A5: Yes, copper sulfate can be characterized using various spectroscopic techniques. For instance, FTIR (Fourier-transform infrared spectroscopy) can be utilized to identify the presence of specific functional groups, such as sulfate ions. []
Q6: Can copper sulfate be embedded in materials like paper? What are the applications?
A6: Studies have shown that copper sulfate can be embedded in multipurpose paper using a simple soaking technique. [] These copper sulfate-embedded papers demonstrated promising antimicrobial properties against bacteria like Staphylococcus aureus. []
Q7: Is copper sulfate used as a catalyst? What influences its catalytic activity?
A7: Yes, copper sulfate can be used as a catalyst in various chemical reactions. For instance, it efficiently catalyzes the synthesis of cyclohexyl acetate. [] The presence of water in the reaction mixture has been found to affect the catalytic activity of copper sulfate. []
Q8: Does the form of copper influence its toxicity to organisms?
A8: Yes, the form of copper plays a crucial role in its toxicity. Research highlights that copper in its ionic form (Cu2+) is the most toxic species to organisms, including algae and fish. [, ] Other forms, such as copper bound to organic matter or present in less soluble forms, exhibit lower toxicity.
Q9: What are the concerns regarding the environmental impact of copper sulfate use in agriculture?
A9: The use of copper sulfate in agriculture, particularly its repeated application, can lead to the accumulation of copper in soil and water bodies. [] This accumulation raises concerns about potential negative effects on soil health, plant growth, and aquatic organisms due to copper's toxicity.
Q10: What are some alternatives to copper sulfate in controlling digital dermatitis in dairy cows?
A10: Due to concerns regarding copper accumulation in the environment, researchers are exploring alternatives to copper sulfate footbaths for managing digital dermatitis in dairy cows. One promising alternative is a biodegradable solution containing organic acids, tea tree oil, and wetting agents, which has shown comparable efficacy to copper sulfate in reducing digital dermatitis lesions. []
Q11: What are the potential health risks associated with chronic copper sulfate exposure in humans?
A11: Chronic exposure to copper sulfate can lead to copper accumulation in the liver, potentially resulting in liver damage. [, ] It can also cause kidney problems, anemia, and gastrointestinal issues. [] A case study reported a 66-year-old man experiencing chronic copper sulfate poisoning after prolonged exposure to a blue dust cloud during pest treatment. []
Q12: What analytical techniques are commonly used to determine copper sulfate concentrations?
A12: Various analytical methods are employed to quantify copper sulfate concentrations, depending on the matrix and desired sensitivity. Inductively coupled plasma emission spectrometry (ICP-OES) is a sensitive technique used to determine total dissolved copper concentrations in water samples. [] Spectrophotometry, often employing EDTA as a chromogenic agent, is another widely used method for quantifying copper sulfate in solutions. []
Q13: Are there any effective alternatives to copper sulfate in controlling algal blooms?
A13: Researchers are investigating alternative methods for controlling algal blooms to mitigate the potential environmental risks associated with copper sulfate use. These alternatives include using barley straw, ultrasonic irradiation, and biological control agents like specific bacteria or viruses that target bloom-forming algae. []
Q14: How can copper be recovered from industrial waste streams containing copper sulfate?
A14: Copper can be efficiently recovered from industrial waste streams containing copper sulfate through various techniques. One approach involves precipitating copper as copper hydroxide using lime, followed by filtration and further processing to obtain copper metal. [] Another method utilizes solvent extraction to selectively separate copper from the waste stream.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)



![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)









